molecular formula C19H26N4O3 B6116661 [(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B6116661
M. Wt: 358.4 g/mol
InChI Key: JSPQBIHJMCCXGE-IRXDYDNUSA-N
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Description

[(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that includes an imidazole ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include ethylimidazole, methylamine, and methoxybenzaldehyde. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls.

Major Products

The major products formed from these reactions include ketones, reduced imidazole derivatives, and substituted methoxyphenyl compounds.

Scientific Research Applications

[(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

[(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a more complex structure that allows for a broader range of interactions and applications.

Properties

IUPAC Name

[(3S,4S)-3-[(1-ethylimidazol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-4-22-10-9-20-18(22)13-21(2)16-11-23(12-17(16)24)19(25)14-5-7-15(26-3)8-6-14/h5-10,16-17,24H,4,11-13H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPQBIHJMCCXGE-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(C)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1CN(C)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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